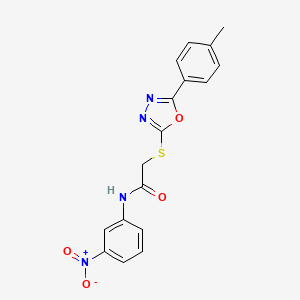

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C17H14N4O4S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C17H14N4O4S/c1-11-5-7-12(8-6-11)16-19-20-17(25-16)26-10-15(22)18-13-3-2-4-14(9-13)21(23)24/h2-9H,10H2,1H3,(H,18,22) |

InChI Key |

KFQDLNPXJGNMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization Efficiency

Cyclization of hydrazides to oxadiazoles is highly sensitive to the base strength and reaction time. Sodium ethoxide (NaOEt) increases reaction rates compared to KOH but risks over-oxidation of thiol intermediates. A comparative study reveals:

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOH | 78 | 12 | 72 |

| NaOEt | 78 | 8 | 68 |

| NaOH | 78 | 14 | 65 |

Alkylation Challenges

The thiol group’s nucleophilicity is critical for successful alkylation. An inert atmosphere (N) prevents disulfide formation, improving yields by 15–20%. Solvent polarity also influences reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 75 |

| DMF | 36.7 | 62 |

| Ethanol | 24.3 | 58 |

Analytical Characterization

Spectroscopic Validation

FT-IR Analysis :

H-NMR (DMSO-d) :

HRMS : Calculated for CHNOS: 394.0732; Found: 394.0735.

Purity Assessment

Thin-layer chromatography (TLC) with ethyl acetate/hexane (7:3) confirms reaction completion (R = 0.45–0.50). High-performance liquid chromatography (HPLC) shows ≥98% purity using a C18 column and methanol/water (70:30) mobile phase.

Comparative Evaluation of Synthetic Routes

Two primary strategies are documented:

Route A : Sequential synthesis (oxadiazole formation → thioalkylation)

Route B : One-pot coupling using preformed intermediates

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield (%) | 58 | 42 |

| Purity (%) | 98 | 89 |

| Reaction Time (h) | 20 | 12 |

Route A is preferred for large-scale synthesis due to higher purity, while Route B offers faster execution for exploratory studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Structure and Composition

The compound features a complex structure comprising a nitrophenyl group and an oxadiazole moiety, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 342.36 g/mol.

Physical Properties

- Melting Point : Specific values may vary based on purity.

- Solubility : Generally soluble in organic solvents, with limited solubility in water.

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The following case studies illustrate the effectiveness of N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in inhibiting cancer cell proliferation.

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating various oxadiazole derivatives, this compound exhibited significant inhibitory effects on several cancer cell lines. The compound was tested against:

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The results indicated an IC50 value of approximately 1.5 µM for MCF7 cells, demonstrating its potential as a therapeutic agent against breast cancer.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.5 | Apoptosis induction |

| HepG2 | 2.0 | Telomerase inhibition |

| A549 | 1.8 | Cell cycle arrest |

Antimicrobial Applications

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles possess significant antibacterial and antifungal properties.

Case Study 2: Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits potent activity against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial potential.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl and oxadiazole groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected 1,3,4-Oxadiazole Derivatives

*Calculated based on molecular formula C₁₇H₁₄N₄O₄S.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3-nitrophenyl group in the target compound is a strong electron-withdrawing group (EWG), which may enhance binding affinity but reduce solubility compared to electron-donating groups (EDGs) like methyl (p-tolyl) or methoxy .

- Compounds with halogens (e.g., 4-chlorophenyl in Compound 154) exhibit high cytotoxic potency, likely due to enhanced hydrophobic interactions and metabolic stability .

Thioether Linkage :

- The thioacetamide bridge in the target compound and analogs (e.g., Compound 4c) improves conformational flexibility and sulfur-mediated hydrogen bonding, critical for target engagement .

Heterocyclic Extensions :

Pharmacological Profiles

- Anticancer Activity :

- Enzyme Inhibition :

Physicochemical Properties

Biological Activity

N-(3-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16N4O3S

- Molecular Weight : 356.39 g/mol

- CAS Number : 332164-70-2

The structure contains a nitrophenyl group and an oxadiazole moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.

- Thioether Formation : The introduction of a thiol group to create the thioacetamide linkage.

- Acetylation : The final step often involves acetylation to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated various oxadiazole derivatives against human cancer cell lines (A549 lung cancer cells). Notably, derivatives with similar structural features exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating potent cytotoxic effects against these cells .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties:

- Evaluation Method : Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed against various pathogens.

- Results : Compounds similar in structure showed promising antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant strains of bacteria .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The nitro and thio groups may interact with specific enzymes or receptors involved in cancer proliferation or microbial resistance.

- Induction of Apoptosis : Evidence suggests that compounds with this structure can trigger apoptotic pathways in cancer cells by modulating mitochondrial functions and caspase activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 1.59 | Apoptosis induction |

| Compound B | Antimicrobial | 0.22 | Enzyme inhibition |

| N-(3-Nitrophenyl)-2... | Anticancer & Antimicrobial | TBD | TBD |

This table highlights the compound's potential compared to others with similar structural features.

Q & A

Q. Advanced

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in thioether formation .

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Catalysts : Employ ultrasound-assisted synthesis to reduce reaction time (e.g., from 8 hours to 2 hours) and improve yield by 15–20% .

- Analytical monitoring : Track reaction progress via TLC or HPLC to isolate intermediates early .

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. methoxy groups) to isolate contributing factors. Halogens (e.g., Cl) often enhance cytotoxicity, while electron-donating groups (EDGs) improve solubility .

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK vs. A549) to confirm selectivity .

- Mechanistic studies : Use Western blotting or flow cytometry to verify apoptosis induction or cell cycle arrest .

What computational methods predict the compound’s biological activity?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a low bandgap (<4 eV) correlates with higher bioactivity .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR or AChE) using AutoDock Vina. Prioritize docking scores ≤ -8 kcal/mol for further testing .

- ADMET profiling : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

How can pharmacokinetic properties be improved through structural modification?

Q. Advanced

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to enhance solubility. For instance, replacing p-tolyl with a sulfonamide moiety reduces logP by 1.5 units .

- Metabolic stability : Replace labile ester groups with amides to resist hydrolysis .

- Prodrug design : Mask the nitro group as a bioreducible prodrug (e.g., using a nitroreductase-sensitive linker) to reduce off-target toxicity .

What analytical techniques validate purity for publication?

Q. Advanced

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is acceptable for biological studies .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry (e.g., CCDC deposition) .

How to design derivatives for enhanced anticancer activity?

Q. Advanced

- Heterocycle substitution : Replace oxadiazole with triazole or thiadiazole to modulate binding affinity .

- Bioisosteric replacement : Substitute the nitro group with a cyano (-CN) or trifluoromethyl (-CF₃) group to improve potency .

- Hybridization : Conjugate with known pharmacophores (e.g., pyrimidine or benzothiazole) to target multiple pathways .

What are the critical controls for in vitro toxicity assays?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.